3,7-Diazabicyclo(3.3.1)nonane-3-carboxamide, N-ethyl-9-oxo-2,4,6,8-tetrakis(p-methoxyphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo(3.3.1)nonane-3-carboxamide, N-ethyl-9-oxo-2,4,6,8-tetrakis(p-methoxyphenyl)- involves multiple steps, starting with the formation of the diazabicyclo nonane scaffold. This scaffold can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions . The carboxamide group is then introduced through a reaction with an appropriate amine, followed by the addition of the N-ethyl group and the p-methoxyphenyl substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,7-Diazabicyclo(3.3.1)nonane-3-carboxamide, N-ethyl-9-oxo-2,4,6,8-tetrakis(p-methoxyphenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,7-Diazabicyclo(3.3.1)nonane-3-carboxamide, N-ethyl-9-oxo-2,4,6,8-tetrakis(p-methoxyphenyl)- has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). The diazabicyclo nonane scaffold allows for high affinity and subtype selectivity for α4β2 nAChRs . The carboxamide group acts as a hydrogen bond acceptor, enhancing the compound’s binding affinity and selectivity . The molecular targets and pathways involved include modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo(3.3.1)nonane: A simpler analog without the carboxamide and p-methoxyphenyl groups.
3,7-Dimethyl-3,7-diazabicyclo(3.3.1)nonane-2,6-dione-1,5-dicarboxylic acid: Another derivative with different substituents.
Uniqueness
The uniqueness of 3,7-Diazabicyclo(3.3.1)nonane-3-carboxamide, N-ethyl-9-oxo-2,4,6,8-tetrakis(p-methoxyphenyl)- lies in its specific structural features, which confer high affinity and selectivity for certain receptor subtypes. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
82058-39-7 |
---|---|
Molecular Formula |
C38H41N3O6 |
Molecular Weight |
635.7 g/mol |
IUPAC Name |
N-ethyl-2,4,6,8-tetrakis(4-methoxyphenyl)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |
InChI |
InChI=1S/C38H41N3O6/c1-6-39-38(43)41-35(25-11-19-29(46-4)20-12-25)31-33(23-7-15-27(44-2)16-8-23)40-34(24-9-17-28(45-3)18-10-24)32(37(31)42)36(41)26-13-21-30(47-5)22-14-26/h7-22,31-36,40H,6H2,1-5H3,(H,39,43) |
InChI Key |
XHYLCUXDQNYRPI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1C(C2C(NC(C(C1C3=CC=C(C=C3)OC)C2=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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